molecular formula C10H14F3NO3 B13488849 4-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid

4-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid

Cat. No.: B13488849
M. Wt: 253.22 g/mol
InChI Key: XPAKSECMFOFFJW-UHFFFAOYSA-N
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Description

4-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid is a synthetic organic compound with the molecular formula C10H14F3NO3 and a molecular weight of 253.22 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a methyl group, a trifluoroacetamido group, and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid typically involves the reaction of 4-methylcyclohexanecarboxylic acid with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted in large-scale reactors under optimized conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

4-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group may also participate in interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoroacetamido group in 4-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid imparts unique chemical properties, such as increased stability and reactivity in certain reactions. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H14F3NO3

Molecular Weight

253.22 g/mol

IUPAC Name

4-methyl-1-[(2,2,2-trifluoroacetyl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H14F3NO3/c1-6-2-4-9(5-3-6,8(16)17)14-7(15)10(11,12)13/h6H,2-5H2,1H3,(H,14,15)(H,16,17)

InChI Key

XPAKSECMFOFFJW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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